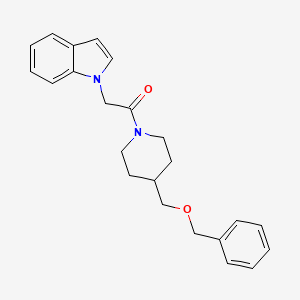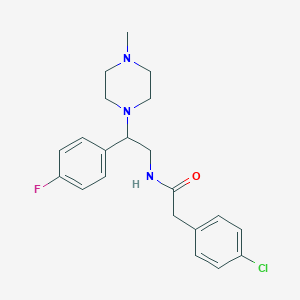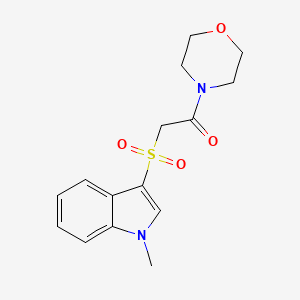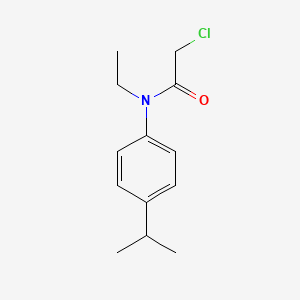
phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a useful research compound. Its molecular formula is C15H12N4O2 and its molecular weight is 280.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Agents
Compounds similar to phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate have been synthesized for their potential as antimicrobial agents. For instance, Reddy et al. (2010) synthesized a series of triazole-thiadiazoles that showed marked inhibition of bacterial and fungal growth, comparable to standard treatments (Reddy, Rao, Kumar, & Nagaraj, 2010).
Biological Activity Studies
Patel and Shaikh (2010) prepared compounds from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, which showed considerable antimicrobial activities against various bacterial and fungal species (Patel & Shaikh, 2010).
Pharmacological Studies
Dave et al. (2007) investigated the antimicrobial and antitubercular activities of compounds synthesized from 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, showing promising results in these areas (Dave, Purohit, Akbari, & Joshi, 2007).
Efficient Synthesis for Potential Applications
Sujatha et al. (2018) demonstrated an efficient synthesis method for triazolo-thiadiazin compounds, which could be significant in developing new applications (Sujatha, Deshpande, Kesharwani, Babu, & Rao Vedula, 2018).
Antibacterial and Antioxidant Properties
Nayak and Poojary (2020) synthesized thiadiazines and triazole-thiones with pyrazole moiety, exhibiting good antibacterial activity against various pathogens and potential as antioxidants (Nayak & Poojary, 2020).
Anticoronavirus and Antitumoral Activity
Jilloju et al. (2021) explored the antiviral and antitumoral activities of triazolo-thiadiazine derivatives, finding that structural variations could significantly influence their biological properties (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Mechanism of Action
Target of Action
Phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a derivative of the 1,2,4-triazole class of compounds . The primary targets of these compounds are often enzymes, such as aromatase , and they have been found to have significant interactions with various cancer cell lines .
Mode of Action
The mode of action of this compound involves the formation of hydrogen bonds with different targets . This interaction leads to changes in the target’s function, often inhibiting its activity . For instance, it has been suggested that these compounds bind to the active site of the aromatase enzyme .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect various pathways related to cell growth and proliferation . They have been shown to exhibit cytotoxic activities against several human cancer cell lines .
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the action of this compound is typically the inhibition of the target enzyme’s activity . This can lead to a decrease in the proliferation of cancer cells . Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its efficacy and stability . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
phenyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-11-17-10-19(18-11)14-8-7-12(9-16-14)15(20)21-13-5-3-2-4-6-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSILXSCVEFUHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2524091.png)
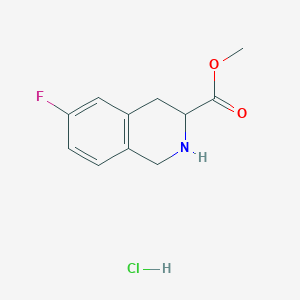

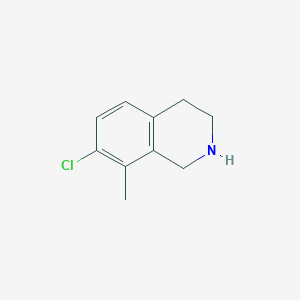
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2524102.png)
![1-(2-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2524104.png)
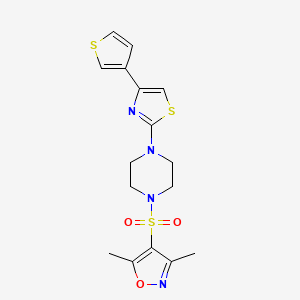
![3-(2-chlorophenyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2524107.png)
